Positional Isomerism and Synthetic Utility: The 7-Chloro-5-Carboxylic Acid Substitution Pattern
The specific substitution pattern of 7-chloro-1H-indole-5-carboxylic acid (Cl at C7, COOH at C5) offers a distinct synthetic handle compared to its positional isomers, such as 4-chloro-1H-indole-5-carboxylic acid (CAS 251107-41-2) and 6-chloro-1H-indole-5-carboxylic acid . The 7-position is known to be sterically less hindered than the 4-position, which can facilitate certain cross-coupling reactions. While direct comparative reaction yield data for this specific compound is limited in public literature, the synthetic routes to the isomeric 5-, 6-, and 7-chloro-indoles have been historically established as distinct, underscoring their non-interchangeability as starting materials [1]. This positional variation is a critical determinant in the design and execution of multi-step syntheses, where the specific chloro-isomer is required to achieve the desired regioselectivity in subsequent transformations.
| Evidence Dimension | Substitution Pattern and Synthetic Accessibility |
|---|---|
| Target Compound Data | Chlorine at C7, Carboxylic Acid at C5 |
| Comparator Or Baseline | 4-chloro-1H-indole-5-carboxylic acid (Cl at C4, COOH at C5); 6-chloro-1H-indole-5-carboxylic acid (Cl at C6, COOH at C5) |
| Quantified Difference | Qualitative difference in steric and electronic environment, leading to distinct synthetic pathways [1]. |
| Conditions | General principles of heterocyclic chemistry and organic synthesis. |
Why This Matters
For procurement in a synthetic chemistry laboratory, the correct positional isomer is essential for following a specific literature procedure or for obtaining a desired intermediate with the correct regiochemistry, directly impacting synthetic success and yield.
- [1] Uhle, F. C. Synthesis of the Bz-Chloro-Indoles. J. Am. Chem. Soc. 1949, 71, 2, 761–766. View Source
